N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride
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Overview
Description
CGC-11144 is a polyamine analogue known for its ability to inhibit tumor growth both in vitro and in vivo . It has a molecular formula of C40H100Cl10N10 and a molecular weight of 1075.81 . This compound is primarily used in scientific research due to its significant antiproliferative activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGC-11144 involves the chemical modification of polyamines.
Industrial Production Methods: Industrial production of CGC-11144 is typically carried out in specialized laboratories with the capability to handle complex organic synthesis. The process involves multiple steps of purification and quality control to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: CGC-11144 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: CGC-11144 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated analogues .
Scientific Research Applications
CGC-11144 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyamine analogues and their chemical properties.
Biology: Investigated for its role in cellular processes and its interaction with DNA.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
CGC-11144 exerts its effects by mimicking natural polyamines and interfering with their metabolic pathways. It inhibits the enzyme ornithine decarboxylase, which is crucial for polyamine synthesis. This inhibition leads to a decrease in intracellular polyamine levels, thereby suppressing cell proliferation and inducing apoptosis in cancer cells . Additionally, CGC-11144 can bind to DNA, disrupting its structure and function .
Comparison with Similar Compounds
CGC-11150: Another polyamine analogue with similar antiproliferative properties.
CGC-11047: Known for its ability to induce apoptosis in cancer cells.
CGC-11102: Exhibits distinct antizyme-inducing potential.
Uniqueness of CGC-11144: CGC-11144 stands out due to its high efficacy in inhibiting tumor growth and its ability to induce apoptosis selectively in cancer cells without affecting normal cells . Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound in cancer research .
Properties
CAS No. |
304911-07-7 |
---|---|
Molecular Formula |
C40H100Cl10N10 |
Molecular Weight |
1075.8 g/mol |
IUPAC Name |
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride |
InChI |
InChI=1S/C40H90N10.10ClH/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2;;;;;;;;;;/h21-22,41-50H,3-20,23-40H2,1-2H3;10*1H/b22-21+;;;;;;;;;; |
InChI Key |
SDCORWASRCIIGQ-ZFUJZCRHSA-N |
SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Isomeric SMILES |
CCNCCCCNCCCCNCCCCNCCCCNC/C=C/CNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Synonyms |
CGC-11144 |
Origin of Product |
United States |
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